(2-Fluoro-5-nitrophenyl)methanol

Description

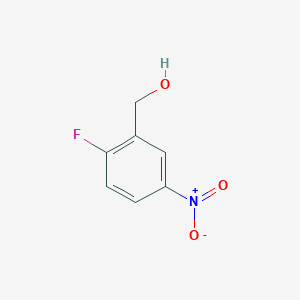

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIOUOYJVOSTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403284 | |

| Record name | (2-fluoro-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63878-73-9 | |

| Record name | 2-Fluoro-5-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63878-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-fluoro-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-5-nitrophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of (2-Fluoro-5-nitrophenyl)methanol

This document provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and safety information for this compound (CAS No: 63878-73-9). This fluorinated nitroaromatic compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialized chemicals.

General and Physicochemical Properties

This compound is a yellow to brown solid at room temperature.[1] Its core structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a hydroxymethyl group. These functional groups dictate its reactivity and physical characteristics. For safe handling and storage, it should be kept in an inert atmosphere at room temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | [1][2][3] |

| Molecular Weight | 171.13 g/mol | [1][2] |

| CAS Number | 63878-73-9 | [1][2] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 62-64 °C / 68-71 °C (lit.) | [1] |

| Boiling Point | 319.0 ± 27.0 °C (Predicted) | [1] |

| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.34 ± 0.10 (Predicted) | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The provided data was acquired in deuterated chloroform (CDCl₃).[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Spectrum | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 8.43 | dd, J = 6.2, 2.9 Hz | Aromatic CH (H-6) |

| 8.19 | ddd, J = 9.0, 4.5, 2.9 Hz | Aromatic CH | |

| 7.20 | dd, J = 9.0, 9.0 Hz | Aromatic CH | |

| 4.85 | d, J = 3.6 Hz | CH₂ (Methylene) | |

| 2.12 | s | OH (Hydroxyl) | |

| ¹³C NMR | 125.0 | d, J = 10.0 Hz | Aromatic CH |

| 124.7 | d, J = 6.9 Hz | Aromatic CH | |

| 116.2 | d, J = 23.6 Hz | Aromatic CH | |

| 58.2 | CH₂ (Methylene) | ||

| Source: ChemicalBook[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), N=O (nitro), and C-F bonds. A typical IR spectrum for this compound is available in spectral databases.[2][4]

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation: A small amount of the solid compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.

-

Background Collection: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Analysis: The prepared sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. GC-MS data from the NIST Mass Spectrometry Data Center is available for this compound.[2] The monoisotopic mass is 171.03317122 Da.[2]

Experimental Protocol: Acquiring a GC-MS Spectrum

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC) inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the compound from any impurities.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer source (e.g., an electron ionization source), where it is fragmented and ionized. The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

-

Data Interpretation: The resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure.

Synthesis and Reactivity

This compound is typically prepared by the reduction of the corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde.[1]

Experimental Protocol: Synthesis from 2-Fluoro-5-nitrobenzaldehyde

This protocol describes the reduction of 2-fluoro-5-nitrobenzaldehyde using sodium borohydride.[1]

-

Reaction Setup: Dissolve 2-fluoro-5-nitrobenzaldehyde (1000 mg, 5.91 mmol) in methanol (10 mL) in a suitable reaction flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (182 mg, 4.82 mmol) portion-wise to the stirred solution.

-

Reaction Monitoring: Continue stirring the reaction mixture at 0 °C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, acidify the reaction mixture to approximately pH 4 using 1 M hydrochloric acid. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Add water (50 mL) to the residue and extract the product into diethyl ether.

-

Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a light yellow solid (1007 mg, 99% yield).[1]

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this molecule is governed by its three functional groups. The hydroxyl group can undergo esterification or etherification and can be oxidized to an aldehyde. The nitro group can be reduced to an amine, which is a key transformation for introducing nitrogen-containing functionalities. The fluoro-substituted aromatic ring is activated towards nucleophilic aromatic substitution.

This compound is a useful building block for more complex molecules. It may be used to synthesize derivatives such as 2-fluoro-5-nitrobenzyl bromide and 5-amino-2-fluorobenzyl alcohol, which are precursors for various pharmaceutical and agrochemical compounds.[1]

Caption: Potential synthetic applications of the title compound.

Safety and Handling

This compound is classified as an irritant.[1] According to the Globally Harmonized System (GHS), it is associated with the following hazards:

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]

This technical guide is intended for use by qualified individuals trained in chemical handling and laboratory procedures. Always consult the full Safety Data Sheet (SDS) before use.

References

An In-depth Technical Guide to (2-Fluoro-5-nitrophenyl)methanol (CAS: 63878-73-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-nitrophenyl)methanol, with CAS Registry Number 63878-73-9, is a substituted aromatic alcohol.[1][2][3] Its chemical structure incorporates a benzene ring functionalized with a fluorine atom, a nitro group, and a hydroxymethyl group.[4] This arrangement of functional groups, particularly the electron-withdrawing nitro group and the versatile hydroxymethyl group, makes it a valuable intermediate in synthetic organic chemistry.[4] While direct biological activity for this specific compound is not extensively documented in public literature, its utility as a building block for more complex molecules positions it as a compound of interest in the fields of medicinal chemistry and agrochemical synthesis.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications.

Physicochemical Properties

This compound is typically a yellow to brown solid at room temperature.[6] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 63878-73-9 | [1][2][3] |

| Molecular Formula | C₇H₆FNO₃ | [1][3] |

| Molecular Weight | 171.13 g/mol | [1] |

| Melting Point | 68-71 °C | [1][6][7] |

| Appearance | Yellow to brown solid | [6] |

| Boiling Point (Predicted) | 319.0 ± 27.0 °C | [6] |

| Density (Predicted) | 1.434 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 13.34 ± 0.10 | [6] |

| InChIKey | IFIOUOYJVOSTFH-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])CO)F |

Synthesis

This compound can be readily prepared by the reduction of its corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde.[6] The most common method employs sodium borohydride as the reducing agent in a methanol solvent.[6]

Experimental Protocol: Reduction of 2-Fluoro-5-nitrobenzaldehyde[7]

This protocol details the synthesis of this compound from 2-fluoro-5-nitrobenzaldehyde.[6]

Materials:

-

2-Fluoro-5-nitrobenzaldehyde (1000 mg, 5.91 mmol)

-

Methanol (10 mL)

-

Sodium borohydride (182 mg, 4.82 mmol)

-

1 M Hydrochloric acid

-

Water

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Dissolve 2-fluoro-5-nitrobenzaldehyde in methanol in a suitable reaction flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 3 hours.

-

After the reaction is complete, acidify the mixture to pH 4 with 1 M hydrochloric acid.

-

Concentrate the reaction mixture to remove methanol.

-

Add 50 mL of water to the residue and extract the product with diethyl ether.

-

Combine the organic layers and dry over magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield this compound as a light yellow solid (yield ~99%).[6]

Synthesis Workflow Diagram

References

- 1. This compound | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 63878-73-9 this compound AKSci J62788 [aksci.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]

synthesis of (2-Fluoro-5-nitrophenyl)methanol from 2-fluoro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (2-Fluoro-5-nitrophenyl)methanol from 2-fluoro-5-nitrobenzaldehyde. The primary method described is the selective reduction of the aldehyde functionality to a primary alcohol using sodium borohydride. This guide provides detailed experimental protocols, quantitative data, and a process workflow to ensure safe and efficient synthesis for research and development purposes.

Overview of the Synthesis

The conversion of 2-fluoro-5-nitrobenzaldehyde to this compound is a standard reduction reaction. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it efficiently reduces aldehydes and ketones without affecting other functional groups like the nitro group present in the starting material.[1][2] The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.[3]

An alternative method for this reduction is catalytic hydrogenation. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[4][5] While effective, this method requires specialized equipment to handle hydrogen gas under pressure.

This guide will focus on the more accessible sodium borohydride reduction method.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Fluoro-5-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | 57-60 |

| Sodium Borohydride | NaBH₄ | 37.83 | >300 (decomposes) |

| This compound | C₇H₆FNO₃ | 171.13 | Not specified |

Experimental Protocol: Sodium Borohydride Reduction

This protocol is adapted from a standard procedure for the reduction of a similar nitro-substituted benzaldehyde.[1]

Materials:

-

2-fluoro-5-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzaldehyde in methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions over 10-15 minutes. A typical molar ratio is 1.2 to 1.5 equivalents of NaBH₄ per equivalent of the aldehyde. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the effervescence ceases. This step neutralizes the excess sodium borohydride and the borate esters formed during the reaction.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction two more times with fresh portions of ethyl acetate.

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine (saturated sodium chloride solution).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent to obtain a clear solution of the product.

-

Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product with high purity.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Reaction Mechanism

The reduction of the aldehyde to an alcohol by sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2]

References

- 1. studylib.net [studylib.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. asianpubs.org [asianpubs.org]

- 5. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(2-Fluoro-5-nitrophenyl)methanol structural information and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, identifiers, and key experimental data for (2-Fluoro-5-nitrophenyl)methanol. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in medicinal chemistry and drug discovery.

Core Structural Information and Identifiers

This compound is a substituted aromatic alcohol. Its core structure consists of a benzene ring functionalized with a fluorine atom, a nitro group, and a hydroxymethyl group. The relative positions of these substituents are crucial for its chemical properties and reactivity.

Key Identifiers

A consistent and accurate identification of chemical compounds is paramount in research and development. The following table summarizes the primary identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 63878-73-9[1] |

| Molecular Formula | C₇H₆FNO₃[1] |

| Molecular Weight | 171.13 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])CO)F[1] |

| InChI | InChI=1S/C7H6FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2[1] |

| InChIKey | IFIOUOYJVOSTFH-UHFFFAOYSA-N[1] |

Synonyms

The compound is also known by several synonyms, including:

-

2-Fluoro-5-nitrobenzyl alcohol[2]

-

(2-fluoro-5-nitrophenyl)methan-1-ol[2]

-

1-fluoro-2-hydroxymethyl-4-nitrobenzene[2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical Form | Yellow to brown solid | [3] |

| Melting Point | 68-71 °C | [3] |

| Boiling Point (Predicted) | 319.0 ± 27.0 °C | [3] |

| Density (Predicted) | 1.434 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 13.34 ± 0.10 | [3] |

Experimental Data

This section details key experimental data for the characterization of this compound.

Synthesis Protocol

A common method for the preparation of this compound is the reduction of 2-fluoro-5-nitrobenzaldehyde.

Reaction:

Detailed Experimental Steps: [3]

-

To a solution of 2-fluoro-5-nitrobenzaldehyde (1000 mg, 5.91 mmol) in methanol (10 mL), sodium borohydride (182 mg, 4.82 mmol) is added.

-

The reaction mixture is stirred at 0 °C for 3 hours.

-

Upon completion, the reaction is acidified to a pH of 4 with 1 M hydrochloric acid and then concentrated.

-

50 mL of water is added, and the product is extracted with ether.

-

The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is evaporated.

-

The resulting product is this compound as a light yellow solid (1007 mg, 99% yield).[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

-

¹H NMR (300 MHz, CDCl₃): δ 8.43 (dd, J = 6.2, 2.9 Hz, 1H), 8.19 (ddd, J = 9.0, 4.5, 2.9 Hz, 1H), 7.20 (t, J = 9.0 Hz, 1H), 4.85 (s, 2H), 2.12 (s, 1H).

-

¹³C NMR (75 MHz, CDCl₃): δ 163.0 (d, J = 251.9 Hz), 148.1, 142.0 (d, J = 8.5 Hz), 125.0 (d, J = 10.0 Hz), 124.7 (d, J = 6.9 Hz), 116.2 (d, J = 23.6 Hz), 58.2.

Mass Spectrometry (MS)

-

GC-MS: The PubChem entry for this compound references GC-MS data available from the NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy

-

An IR spectrum (vapor phase) is available and can be accessed through the PubChem database.[1]

Applications in Drug Development

While specific biological activities or signaling pathway involvements for this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The presence of fluoro and nitro groups on a phenyl ring makes it a versatile building block.

Structurally related aminophenol derivatives are known to be valuable intermediates in the synthesis of various therapeutic agents. For instance, fluorinated and nitrated aminophenyl compounds can serve as precursors for kinase inhibitors, a major class of anti-cancer drugs.[4] The amino group can act as a key attachment point for heterocyclic scaffolds common in kinase inhibitor designs.

The diagram below illustrates the logical relationship between the various identifiers and the chemical structure of this compound.

References

An In-depth Technical Guide to (2-Fluoro-5-nitrophenyl)methanol: Properties, Synthesis, and Application in Pharmaceutical Manufacturing

For Immediate Release

This technical guide provides a comprehensive overview of (2-Fluoro-5-nitrophenyl)methanol, a key chemical intermediate, for an audience of researchers, scientists, and professionals in drug development. This document details the physicochemical properties, synthesis protocols, and its significant role as a building block in the synthesis of advanced pharmaceutical compounds, including targeted cancer therapies.

Core Compound Properties

This compound is a halogenated nitroaromatic compound. Its chemical structure is foundational for the synthesis of more complex molecules in medicinal chemistry.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₆FNO₃ | [1][2][3][4] |

| Molecular Weight | 171.13 g/mol | [2][4] |

| CAS Number | 63878-73-9 | [1][3] |

| Appearance | Yellow to brown solid | |

| Melting Point | 68-71 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde. This reaction is a standard procedure in organic synthesis.

Experimental Protocol: Reduction of 2-fluoro-5-nitrobenzaldehyde

Objective: To synthesize this compound.

Materials:

-

2-fluoro-5-nitrobenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Dissolve 2-fluoro-5-nitrobenzaldehyde (e.g., 1.0 g, 5.91 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (e.g., 182 mg, 4.82 mmol) to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 3 hours.

-

After 3 hours, acidify the reaction mixture to a pH of 4 with 1 M hydrochloric acid.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add 50 mL of water to the residue and extract the product with diethyl ether.

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the final product.

Application in the Synthesis of Kinase Inhibitors

While this compound is a versatile intermediate, its structural analogs are crucial in the synthesis of high-value pharmaceutical agents. A prominent example is the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. A key intermediate in the synthesis of Osimertinib is 4-fluoro-2-methoxy-5-nitroaniline. The following section outlines a synthetic pathway to this intermediate and its subsequent conversion to Osimertinib.

Synthesis of the Key Intermediate: 4-fluoro-2-methoxy-5-nitroaniline

A common route to 4-fluoro-2-methoxy-5-nitroaniline involves the nitration of 4-fluoro-2-methoxyaniline.

Experimental Protocol: Nitration of 4-fluoro-2-methoxyaniline

Objective: To synthesize 4-fluoro-2-methoxy-5-nitroaniline.

Materials:

-

4-fluoro-2-methoxyaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium nitrate (KNO₃)

-

Sodium hydroxide (NaOH)

-

Ice water

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-fluoro-2-methoxyaniline (e.g., 20 g) in concentrated sulfuric acid at -15 °C.[1]

-

Slowly add a solution of potassium nitrate (5.91 g) dissolved in concentrated sulfuric acid, maintaining the temperature at -15 °C.[1]

-

Stir the reaction mixture for 2 hours at this temperature.[1]

-

Pour the reaction mixture into ice water and adjust the pH to 8.0-9.0 with NaOH to precipitate the solid.[1]

-

Filter the precipitate to obtain the yellow solid, 4-fluoro-2-methoxy-5-nitroaniline.[1]

Synthetic Workflow for Osimertinib

The following diagram illustrates the multi-step synthesis of Osimertinib, starting from the key intermediate, 4-fluoro-2-methoxy-5-nitroaniline. This workflow highlights the importance of fluorinated and nitrated aniline derivatives in the construction of complex kinase inhibitors.

Caption: Synthetic workflow for the kinase inhibitor Osimertinib.

Conclusion

This compound and its structural analogs are indispensable building blocks in modern medicinal chemistry. Their unique substitution patterns provide a versatile platform for the synthesis of complex, biologically active molecules. The detailed synthetic protocols and the illustrative workflow for the synthesis of Osimertinib underscore the critical role of these intermediates in the development of targeted therapeutics for researchers and drug development professionals.

References

An In-depth Technical Guide to the Physical Properties of (2-Fluoro-5-nitrophenyl)methanol

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Fluoro-5-nitrophenyl)methanol, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document details its key physical constants, presents experimental protocols for its synthesis and characterization, and visualizes the synthetic workflow.

Physicochemical Properties

This compound is a halogenated nitrobenzyl alcohol. Its core physical and chemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | [1][2] |

| Molecular Weight | 171.13 g/mol | [1] |

| CAS Number | 63878-73-9 | [1][2][3] |

| Appearance | Light yellow to brown solid | [3] |

| Melting Point | 62-64 °C or 68-71 °C (literature) | [3] |

| Boiling Point | 319.0 ± 27.0 °C (Predicted) | [3] |

| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 13.34 ± 0.10 (Predicted) | [3] |

Experimental Protocols

2.1. Synthesis of this compound

A common method for the preparation of this compound involves the reduction of 2-fluoro-5-nitrobenzaldehyde.[3]

Materials:

-

2-fluoro-5-nitrobenzaldehyde (1000 mg, 5.91 mmol)

-

Methanol (10 mL)

-

Sodium borohydride (182 mg, 4.82 mmol)

-

1 M Hydrochloric acid

-

Water

-

Ether

-

Magnesium sulfate

Procedure:

-

A solution of 2-fluoro-5-nitrobenzaldehyde in methanol is prepared.

-

Sodium borohydride is added to the solution.

-

The reaction mixture is stirred at 0 °C for 3 hours.

-

Upon completion, the reaction mixture is acidified to a pH of 4 with 1 M hydrochloric acid and then concentrated.

-

50 mL of water is added, and the product is extracted with ether.

-

The organic layer is dried with magnesium sulfate, filtered, and the solvent is evaporated to yield this compound as a light yellow solid.[3]

2.2. Determination of Melting Point

The melting point of the synthesized this compound was determined to be in the range of 62-64 °C.[3] Standard laboratory techniques for melting point determination, such as using a melting point apparatus, would be employed for this measurement.

Workflow Visualization

The following diagram illustrates the synthetic pathway for producing this compound from 2-fluoro-5-nitrobenzaldehyde.

References

An In-depth Technical Guide to the Safety, Hazards, and Handling of (2-Fluoro-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, hazard, and handling information for (2-Fluoro-5-nitrophenyl)methanol (CAS No: 63878-73-9), a compound often utilized in organic synthesis and drug discovery. Adherence to the protocols outlined in this document is critical for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | PubChem |

| Molecular Weight | 171.13 g/mol | PubChem |

| Appearance | Yellow to brown solid | ChemicalBook |

| Melting Point | 68-71 °C | ChemicalBook |

| Boiling Point (Predicted) | 319.0 ± 27.0 °C | ChemicalBook |

| Density (Predicted) | 1.434 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 13.34 ± 0.10 | ChemicalBook |

| Purity | Typically ≥96% | CymitQuimica |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem

GHS Pictogram:

Signal Word: Warning

Experimental Protocols

The following protocols are designed to ensure the safe handling and use of this compound in a laboratory setting.

Risk Assessment

Prior to handling this compound, a thorough risk assessment must be conducted. This process is crucial for identifying potential hazards and implementing appropriate control measures.

Figure 1: A workflow for conducting a chemical risk assessment.

Methodology:

-

Identify Hazards: Review the Safety Data Sheet (SDS) and other relevant literature to understand the specific hazards associated with this compound, including its irritant properties and potential for target organ toxicity. As a nitroaromatic compound, consider its potential for mutagenicity and environmental persistence.

-

Evaluate Risks: Determine the potential routes of exposure (inhalation, skin contact, eye contact) and the likelihood of each. Assess the quantities being used and the duration of the experiment.

-

Implement Control Measures: Based on the risk evaluation, select and implement appropriate control measures. This includes the use of personal protective equipment (PPE), engineering controls (e.g., fume hood), and administrative controls (e.g., restricting access to the work area).

-

Document Protocol: Create a written safe handling protocol specific to the planned experiment. This document should be readily accessible to all personnel involved.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is detailed below.

Table 3: Required Personal Protective Equipment

| Protection Type | Specification |

| Eye Protection | Chemical safety goggles. A face shield is recommended if there is a risk of splashing. |

| Hand Protection | Nitrile gloves. Consider double-gloving for extended handling. |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Not typically required when handled in a certified chemical fume hood. If handled outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary based on the risk assessment. |

Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.

Handling:

-

All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Avoid generating dust.

-

Use compatible tools and equipment (e.g., glass, stainless steel).

-

Ensure adequate ventilation in the work area.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Some suppliers recommend storing under an inert atmosphere, such as argon.

Emergency Procedures

In the event of an emergency, follow these procedures and the workflow outlined in Figure 2.

Figure 2: General workflow for responding to a chemical spill.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

-

Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

-

Personal Protection: Before attempting to clean up the spill, don the appropriate PPE as

An In-depth Technical Guide on the Solubility and Storage of (2-Fluoro-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and optimal storage conditions for (2-Fluoro-5-nitrophenyl)methanol. The information is curated for professionals in research and drug development who require precise handling and application of this compound.

Core Properties and Storage

This compound is a yellow to brown solid.[1] Proper storage and handling are crucial to maintain its stability and purity.

Table 1: Physical Properties and Recommended Storage Conditions

| Property | Value | Reference(s) |

| CAS Number | 63878-73-9 | [1] |

| Molecular Formula | C₇H₆FNO₃ | [2] |

| Molecular Weight | 171.13 g/mol | [2] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 68-71 °C | [1] |

| Boiling Point | 319.0 ± 27.0 °C (Predicted) | [1] |

| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature | [1] |

| Storage Atmosphere | Inert atmosphere (e.g., Argon charged) | [3] |

| Purity | ≥96% | [3] |

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, qualitative solubility can be inferred from synthesis and purification procedures. The presence of a polar nitro group and a hydroxyl group, combined with a fluorinated phenyl ring, suggests a moderate polarity.

A synthesis procedure for this compound involves its extraction from an aqueous solution into ether, indicating a higher solubility in ether than in water.[1] The purification of a structurally similar compound, 2-chloro-4-fluoro-5-nitrobenzyl alcohol, utilizes tetrahydrofuran for dissolution and ethyl acetate/heptane as eluents in column chromatography.[4] This suggests that this compound is likely soluble in moderately polar to polar aprotic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly Soluble | The organic, aromatic structure likely dominates, despite the presence of polar functional groups. Extraction into ether from an aqueous solution supports this.[1] |

| Methanol, Ethanol | Likely Soluble | The hydroxyl group of the compound can form hydrogen bonds with alcohol solvents. A synthesis of the compound from its corresponding aldehyde is carried out in methanol.[1] |

| Diethyl Ether | Soluble | Used as an extraction solvent in its synthesis.[1] |

| Tetrahydrofuran (THF) | Likely Soluble | A structurally similar compound is soluble in THF.[4] |

| Ethyl Acetate | Likely Soluble | A common solvent for compounds of moderate polarity. Used as an eluent for a similar compound.[4] |

| Dichloromethane (DCM) | Likely Soluble | A versatile solvent for a wide range of organic compounds. |

| Heptane/Hexane | Poorly Soluble | These are non-polar solvents, and the compound's polarity would limit its solubility. Used as a co-eluent with ethyl acetate, suggesting it acts as an anti-solvent.[4] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | As a powerful, polar aprotic solvent, DMSO is expected to dissolve the compound effectively.[5] |

| Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid compound like this compound in a specific solvent.

Objective: To determine the approximate solubility of this compound in a given solvent at a specified temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath)

-

Pipettes and graduated cylinders

Procedure:

-

Preparation:

-

Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a vial.

-

Record the exact mass.

-

-

Solvent Addition:

-

Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Dissolution:

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

-

Incremental Solvent Addition:

-

If the solid has not completely dissolved, add another small, measured volume of the solvent.

-

Repeat the agitation and inspection steps.

-

Continue this process of incremental solvent addition until the solid is fully dissolved.

-

-

Calculation:

-

Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Calculate the solubility in terms of mg/mL or mol/L.

Solubility (mg/mL) = Initial mass of compound (mg) / Total volume of solvent (mL)

-

-

Observations:

-

Note any color changes or other observations during the dissolution process.

-

For more precise measurements, the experiment can be performed at a controlled temperature.

-

Mandatory Visualizations

Diagram 1: Recommended Handling and Storage Workflow for this compound

References

A Researcher's Guide to Sourcing and Application of (2-Fluoro-5-nitrophenyl)methanol

Abstract

(2-Fluoro-5-nitrophenyl)methanol (CAS No. 63878-73-9) is a critical fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the ortho-fluoro and para-nitro substituents, make it a versatile precursor for a range of more complex molecules. This guide provides drug development professionals and researchers with a comprehensive overview of reliable sourcing strategies, essential quality control procedures, and key synthetic applications for this reagent. It is designed to bridge the gap between procurement and practical application, ensuring the integrity and success of complex research endeavors.

The Compound: Physicochemical Profile and Strategic Importance

This compound, also known as 2-fluoro-5-nitrobenzyl alcohol, is a solid, typically appearing yellow to brown, with a melting point in the range of 68-71°C.[2] Its molecular structure is foundational to its utility, offering three key reactive sites: the hydroxyl group, the aromatic ring activated towards nucleophilic substitution, and the nitro group which can be reduced to an amine.

Key Properties:

-

CAS Number: 63878-73-9[3]

-

Molecular Formula: C₇H₆FNO₃[3]

-

Molecular Weight: 171.13 g/mol [3]

-

Appearance: Yellow to brown solid[2]

-

Storage: Recommended to be stored long-term in a cool, dry place, often under an inert atmosphere like Argon.[4][5]

Its importance lies in its role as a precursor to compounds like 2-fluoro-5-nitrobenzaldehyde and 5-amino-2-fluorobenzyl alcohol, which are pivotal intermediates in the synthesis of pharmaceuticals and other functional molecules.[2]

Sourcing and Supplier Qualification

The success of a synthesis is fundamentally dependent on the quality of the starting materials. Sourcing this compound requires careful consideration of purity, scale, and supplier reliability. Research-grade material is widely available, but specifications can vary. For drug development professionals, sourcing from vendors who can provide detailed certificates of analysis (CoA) and demonstrate batch-to-batch consistency is paramount.

Key Global Suppliers

The following table summarizes prominent vendors offering this compound. Purity levels are typically ≥95-96%. Researchers should always request a batch-specific CoA for detailed purity analysis.

| Supplier | Product Number (Example) | Typical Purity | Region Served | Notes |

| AK Scientific, Inc. | J62788 | ≥95% | Global (Ships from USA) | All products are for R&D use only and must be handled by qualified persons.[4] |

| Fluorochem | F329578 | N/A | Global | A specialized supplier of fluoro-organic compounds.[1] |

| BLD Pharm | BD138647 | ≥97% | Global | Offers various pack sizes and has distribution centers in multiple regions. |

| ChemScene | CS-W015189 | ≥96% | Global | Provides detailed product information and characterization data. |

| Ambeed | A133177 | N/A | Global | Offers access to NMR, HPLC, and other analytical data online.[6] |

| VWR (Avantor) | 89458-132 | ≥97% | Global | A major distributor with a robust supply chain for research chemicals. |

Disclaimer: This list is not exhaustive. Product numbers and availability are subject to change. Always verify information directly with the supplier.

Supplier Selection Workflow

Choosing the right supplier is a critical decision. The following workflow outlines key decision points for researchers and procurement managers.

Caption: A decision tree for selecting a suitable supplier.

Quality Control of Incoming Reagent

Trustworthiness in synthesis begins with verifying your starting materials. While suppliers provide a CoA, independent verification is a hallmark of rigorous science. Upon receiving a new batch of this compound, performing simple, in-house QC is a self-validating step that prevents costly downstream failures.

Protocol 1: Standard QC Analysis

-

Visual Inspection: Confirm the material is a solid with the expected color (yellow to brown).

-

Melting Point: Determine the melting point. It should be within the expected range of 68-71°C.[2] A broad or depressed melting point suggests impurities.

-

Solubility Check: Confirm solubility in common organic solvents like Methanol, Chloroform, or Ethyl Acetate.

-

¹H NMR Spectroscopy:

-

Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a proton NMR spectrum.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~8.43 ppm (doublet of doublets, 1H, Ar-H)

-

~8.19 ppm (multiplet, 1H, Ar-H)

-

~7.20 ppm (t, 1H, Ar-H)

-

~4.85 ppm (singlet or doublet, 2H, -CH₂OH)

-

A broad singlet corresponding to the -OH proton may also be visible.

-

-

The integration and splitting patterns should match the structure. The absence of significant unidentifiable peaks confirms purity.[2]

-

-

Thin-Layer Chromatography (TLC):

-

Dissolve a small sample in a suitable solvent (e.g., ethyl acetate).

-

Spot on a silica gel TLC plate.

-

Elute with a solvent system like 30% Ethyl Acetate in Hexanes.

-

Visualize under UV light (254 nm). A single major spot indicates high purity.

-

Key Synthetic Applications & Protocols

The primary utility of this compound is as a precursor. The hydroxyl group is readily manipulated, most commonly via oxidation to the corresponding aldehyde, a versatile intermediate for forming C-N or C-C bonds.

Protocol 2: Oxidation to 2-Fluoro-5-nitrobenzaldehyde

This protocol details a mild and efficient oxidation using Pyridinium chlorochromate (PCC). The choice of PCC is deliberate; it is a reliable reagent for oxidizing primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid, which can be an issue with stronger oxidants like potassium permanganate.

Materials:

-

This compound (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Silica gel (a pad's worth)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

Procedure:

-

Setup: In a fume hood, add this compound (1.0 eq) and anhydrous DCM to a round-bottom flask equipped with a magnetic stir bar. Stir until all solid is dissolved.

-

Reagent Addition: Add PCC (1.5 eq) to the solution in one portion. The mixture will turn dark and heterogeneous.

-

Expertise Note: PCC is a mild oxidant, but the reaction is typically exothermic. For larger scale reactions, addition in portions or cooling in an ice bath may be necessary to control the temperature.

-

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes). The starting material spot should be consumed, and a new, less polar spot (the aldehyde) should appear. The reaction is typically complete within 2-4 hours.

-

Trustworthiness Check: Failure to see complete conversion may indicate non-anhydrous conditions or degraded PCC. It is crucial to use anhydrous DCM to ensure the efficiency of the oxidant.

-

-

Work-up & Purification:

-

Once the reaction is complete, dilute the mixture with diethyl ether.

-

Pass the entire mixture through a short plug of silica gel, eluting with more diethyl ether. This filters out the chromium byproducts.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

-

-

Characterization: The resulting solid should be the desired 2-Fluoro-5-nitrobenzaldehyde. Confirm its identity and purity via ¹H NMR and melting point analysis.

Synthetic Utility Workflow

This diagram illustrates the central role of this compound as a branching point for synthesizing other key intermediates.

Caption: Key synthetic transformations of the title compound.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be employed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Exposure: In case of contact with eyes or skin, rinse immediately with plenty of water.[2]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling the chemical.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-FLUORO-5-NITROBENZYL ALCOHOL 96 CAS#: 63878-73-9 [m.chemicalbook.com]

- 3. This compound | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 63878-73-9 this compound AKSci J62788 [aksci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 63878-73-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

The Synthetic Versatility of (2-Fluoro-5-nitrophenyl)methanol in Medicinal Chemistry: A Technical Review

(2-Fluoro-5-nitrophenyl)methanol , a substituted benzyl alcohol derivative, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique structural features, including a fluorine atom, a nitro group, and a primary alcohol, provide a versatile scaffold for the construction of novel therapeutic agents. This technical guide delves into the uses of this compound, with a focus on its application as a key intermediate in the synthesis of kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 68 to 71 °C.[1][2] Its molecular formula is C₇H₆FNO₃, corresponding to a molecular weight of 171.13 g/mol .[3] Key identifiers for this compound are provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 63878-73-9 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Melting Point | 68-71 °C |

| Appearance | Yellow to brown solid |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reduction of 2-fluoro-5-nitrobenzaldehyde.

Experimental Protocol: Reduction of 2-fluoro-5-nitrobenzaldehyde

This procedure outlines the synthesis of this compound from its corresponding aldehyde.

Materials:

-

2-fluoro-5-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Ether

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

Dissolve 2-fluoro-5-nitrobenzaldehyde (1.00 g, 5.91 mmol) in methanol (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.182 g, 4.82 mmol) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 3 hours.

-

Upon completion of the reaction (monitored by TLC), acidify the mixture to pH 4 with 1 M hydrochloric acid.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Add water (50 mL) to the residue and extract the product with ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield this compound as a light yellow solid.

Expected Yield: ~99%

Application in the Synthesis of RAF Kinase Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of potent inhibitors of RAF kinases. RAF kinases are crucial components of the RAS-RAF-MEK-ERK signaling pathway, which plays a central role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making RAF kinases attractive targets for cancer therapy.

This compound serves as a precursor for the synthesis of complex urea derivatives that exhibit RAF kinase inhibitory activity. An example of such a derivative is N-(4-((2-fluoro-5-nitrobenzyl)oxy)-3-methylphenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea.

Synthetic Workflow for a RAF Kinase Inhibitor

The following diagram illustrates the synthetic workflow for the preparation of a diaryl urea-based RAF kinase inhibitor starting from this compound.

Caption: Synthetic workflow for a RAF kinase inhibitor.

Experimental Protocol: Synthesis of a Diaryl Urea RAF Kinase Inhibitor

This multi-step synthesis utilizes this compound as a key starting material.

Step 1: Synthesis of 2-Fluoro-5-nitrobenzyl bromide

-

React this compound with a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane (DCM) to yield the corresponding benzyl bromide.

Step 2: Synthesis of 4-((2-Fluoro-5-nitrobenzyl)oxy)-3-methylaniline

-

Couple 2-fluoro-5-nitrobenzyl bromide with 4-amino-2-methylphenol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide, DMF) to form the ether linkage.

Step 3: Synthesis of N-(4-((2-fluoro-5-nitrobenzyl)oxy)-3-methylphenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea

-

React the resulting aniline derivative from Step 2 with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in an inert solvent like DCM to form the final diaryl urea compound.

Biological Activity and Signaling Pathway

The diaryl urea derivatives synthesized from this compound have been shown to be potent inhibitors of RAF kinases, including BRAF and CRAF. These kinases are upstream regulators of the MEK and ERK kinases in the RAS-RAF-MEK-ERK signaling cascade. By inhibiting RAF, these compounds can block the downstream signaling that leads to uncontrolled cell growth.

RAS-RAF-MEK-ERK Signaling Pathway

The following diagram illustrates the central role of RAF kinases in this critical signaling pathway and the point of inhibition by the synthesized urea derivatives.

Caption: Inhibition of the RAS-RAF-MEK-ERK pathway.

Quantitative Data

While specific IC₅₀ values for the diaryl urea derivative mentioned are not publicly available in the referenced patent (WO2008044688A1), similar diaryl urea compounds, such as Sorafenib, exhibit potent inhibition of RAF kinases.

| Compound Class | Target Kinase | Reported IC₅₀ (nM) |

| Diaryl Ureas (e.g., Sorafenib) | c-RAF | 6 |

| BRAF | 22 | |

| VEGFR-2 | 90 |

Note: Data for Sorafenib is provided for illustrative purposes to demonstrate the potency of this class of inhibitors.

Conclusion

This compound is a versatile and valuable intermediate in medicinal chemistry. Its utility is highlighted in the synthesis of potent RAF kinase inhibitors, which are a critical class of therapeutics for the treatment of cancer. The synthetic accessibility of this starting material, coupled with the biological importance of the resulting compounds, underscores its significance for researchers, scientists, and drug development professionals. Further exploration of this building block is likely to yield novel therapeutic agents targeting a range of diseases.

References

Methodological & Application

The Versatility of (2-Fluoro-5-nitrophenyl)methanol in Organic Synthesis: A Building Block for Bioactive Molecules

(2-Fluoro-5-nitrophenyl)methanol is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a primary alcohol on a benzene ring, allows for a wide range of chemical transformations. This trifunctional nature makes it an attractive starting material for the synthesis of complex molecules, including kinase inhibitors and other heterocyclic systems of medicinal interest.

This application note provides a detailed overview of the key applications of this compound, complete with experimental protocols for its principal transformations and a summary of relevant quantitative data.

Key Synthetic Applications

The primary utility of this compound lies in its conversion into two key intermediates: 2-fluoro-5-nitrobenzyl bromide and 5-amino-2-fluorobenzyl alcohol . These derivatives serve as precursors for the introduction of the 2-fluoro-5-nitrophenylmethyl and 5-amino-2-fluorophenylmethyl moieties into larger molecular scaffolds.

-

Synthesis of 2-Fluoro-5-nitrobenzyl Bromide: The conversion of the primary alcohol to a benzyl bromide creates a highly reactive electrophile. This transformation is crucial for subsequent nucleophilic substitution reactions, enabling the formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. This is a common strategy in the synthesis of complex drug molecules where this fragment is required.

-

Synthesis of 5-Amino-2-fluorobenzyl Alcohol: The reduction of the nitro group to an amine introduces a key nucleophilic center and a point for further functionalization, such as amide bond formation or the construction of heterocyclic rings. The resulting aminobenzyl alcohol is a valuable synthon for various pharmaceuticals.

The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidates, a common practice in medicinal chemistry.

Quantitative Data Summary

While specific, published reaction data for this compound is limited, the following table summarizes typical quantitative data for the key transformations of analogous nitrobenzyl alcohols, providing a benchmark for expected outcomes.

| Transformation | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Bromination | Phosphorus tribromide (PBr₃) | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 85 - 95 |

| Thionyl bromide (SOBr₂) | Diethyl ether | 0 to rt | 1 - 3 | 80 - 90 | |

| Nitro Reduction | H₂, Pd/C (10%) | Methanol or Ethanol | rt | 2 - 6 | 90 - 99 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol or Ethyl acetate | 50 - 78 | 1 - 3 | 85 - 95 | |

| Iron powder (Fe), HCl | Ethanol/Water | 70 - 80 | 2 - 4 | 80 - 90 |

Experimental Protocols

The following are detailed, generalized methodologies for the key transformations of this compound. Researchers should optimize these protocols for their specific laboratory conditions.

Protocol 1: Synthesis of 2-Fluoro-5-nitrobenzyl Bromide

This protocol describes a general procedure for the bromination of a benzyl alcohol using phosphorus tribromide.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.4 - 0.5 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-fluoro-5-nitrobenzyl bromide.

-

Purify the crude product by recrystallization or column chromatography on silica gel as needed.

Protocol 2: Synthesis of 5-Amino-2-fluorobenzyl Alcohol

This protocol outlines a general method for the reduction of an aromatic nitro group using tin(II) chloride dihydrate.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Diatomaceous earth (e.g., Celite®)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (4.0 - 5.0 eq).

-

Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. A tin salt precipitate will form.

-

Filter the mixture through a pad of diatomaceous earth to remove the tin salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to afford the crude 5-amino-2-fluorobenzyl alcohol.

-

Purify the product by column chromatography on silica gel or recrystallization if necessary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the central role of this compound in synthetic workflows.

Caption: Key transformations of this compound.

Caption: Experimental workflow for the synthesis of 2-fluoro-5-nitrobenzyl bromide.

Caption: Experimental workflow for the synthesis of 5-amino-2-fluorobenzyl alcohol.

Application Notes and Protocols: (2-Fluoro-5-nitrophenyl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-nitrophenyl)methanol is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a reactive benzylic alcohol, provides multiple points for chemical modification, enabling the exploration of diverse chemical space. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring, facilitating nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, opening avenues for further derivatization. The benzylic alcohol can be oxidized to an aldehyde or converted to a leaving group for substitution reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of enzyme inhibitors, with a particular focus on targeting the PqsD enzyme involved in Pseudomonas aeruginosa quorum sensing.

Application: Inhibition of PqsD and Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation. The Pseudomonas quinolone signal (PQS) system is a key component of this network, and the enzyme PqsD is essential for the biosynthesis of the PQS precursor, 2-heptyl-4(1H)-quinolone (HHQ)[1][2]. Inhibition of PqsD presents an attractive anti-virulence strategy to combat P. aeruginosa infections without exerting direct bactericidal pressure, which may reduce the development of resistance.

Derivatives of nitrophenyl-methanols have shown promise as inhibitors of PqsD[3]. The this compound scaffold serves as an excellent starting point for the design of potent PqsD inhibitors. The fluoro- and nitro-substituted phenyl ring can mimic the binding of the native anthraniloyl-CoA substrate, while the methanol moiety provides a handle for introducing various substituents to explore the enzyme's active site and improve potency and pharmacokinetic properties.

Signaling Pathway: PqsD in P. aeruginosa Quorum Sensing

The PqsD enzyme catalyzes the condensation of anthraniloyl-CoA and malonyl-CoA to form 2-aminobenzoylacetate (2-ABA), a key intermediate in the biosynthesis of HHQ. HHQ is then converted to PQS by the monooxygenase PqsH. PQS, along with HHQ, activates the transcriptional regulator PqsR (also known as MvfR), which in turn upregulates the expression of virulence genes and the pqs operon itself, creating a positive feedback loop[1].

References

Application Notes and Protocols: Synthesis of (2-Fluoro-5-nitrophenyl)methanol

Abstract

This document provides a detailed experimental protocol for the synthesis of (2-Fluoro-5-nitrophenyl)methanol. The primary method outlined is the reduction of 2-fluoro-5-nitrobenzaldehyde using sodium borohydride in a methanol solvent. This protocol is intended for researchers and professionals in the fields of chemistry and drug development. The procedure is straightforward and yields a high-purity product. All quantitative data is summarized, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical compounds. Its functional groups, including the fluoro, nitro, and hydroxyl moieties, allow for diverse chemical transformations. This document details a reliable and efficient laboratory-scale protocol for its synthesis.

Reaction Scheme

The synthesis of this compound is achieved through the reduction of the corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde, using sodium borohydride (NaBH₄) as the reducing agent.

Figure 1: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established chemical literature and provides a method for synthesizing this compound with a high yield and purity.[1]

3.1 Materials and Reagents:

-

2-Fluoro-5-nitrobenzaldehyde

-

Methanol (CH₃OH)

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Water (H₂O)

-

Diethyl ether (or other suitable extraction solvent)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Ice bath

3.2 Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzaldehyde (1.00 g, 5.91 mmol) in methanol (10 mL).[1]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (182 mg, 4.82 mmol) to the cooled solution.[1]

-

Reaction: Stir the reaction mixture at 0 °C for 3 hours.[1]

-

Quenching: After the reaction is complete, acidify the mixture to a pH of 4 with 1 M hydrochloric acid to quench the excess sodium borohydride.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Work-up: Add 50 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).[1]

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.[1]

-

Final Product: Evaporate the solvent under reduced pressure to obtain this compound as a light yellow solid.[1]

Data Presentation

The following table summarizes the key properties and expected results for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆FNO₃ | [2][3] |

| Molecular Weight | 171.13 g/mol | [1][2] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 62-64 °C | [1] |

| Yield | 99% | [1] |

| ¹H NMR (300 MHz, CDCl₃) δ | 8.43 (dd, 1H), 8.19 (ddd, 1H), 7.20 (dd, 1H), 4.85 (d, 2H), 2.12 (s, 1H) | [1] |

| ¹³C NMR (75 MHz, CDCl₃) δ | 125.0 (d), 124.7 (d), 116.2 (d), 58.2 | [1] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

-

This compound is known to cause skin and serious eye irritation.[2]

-

2-Fluoro-5-nitrobenzaldehyde may cause skin, eye, and respiratory irritation.[4]

-

Sodium borohydride is flammable and toxic. It reacts with water to produce flammable gases.

-

Methanol is flammable and toxic.

-

Diethyl ether is extremely flammable.

-

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

This document is for informational purposes only and should be used by trained professionals. All procedures should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Reduction of (2-Fluoro-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in (2-Fluoro-5-nitrophenyl)methanol to yield (5-Amino-2-fluorophenyl)methanol is a critical transformation in synthetic organic chemistry. The resulting product is a valuable building block in the pharmaceutical industry due to the presence of a nucleophilic amino group, a fluorine atom which can enhance metabolic stability and binding affinity, and a versatile benzylic alcohol functionality. This document provides detailed application notes and experimental protocols for various methods to achieve this reduction, focusing on chemoselectivity to preserve the fluorine and hydroxyl groups.

Overview of Reductive Methodologies

Several methods are commonly employed for the reduction of aromatic nitro groups. The choice of method depends on factors such as substrate sensitivity, desired yield, scalability, and safety considerations. For this compound, the primary challenge is to selectively reduce the nitro group without affecting the fluorine atom (dehalogenation) or the benzylic alcohol (hydrogenolysis).

The most relevant methods include:

-

Catalytic Transfer Hydrogenation: A mild and efficient method often compatible with sensitive functional groups.

-

Metal-Mediated Reduction in Acidic or Neutral Media: Classic and robust methods using reagents like iron or tin(II) chloride.

-

Catalytic Hydrogenation: A powerful technique that requires careful selection of the catalyst to ensure chemoselectivity.

Data Presentation: Comparison of Reduction Conditions

| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Catalytic Transfer Hydrogenation | Pd/C, Hydrazine Hydrate | Methanol/Ethanol | Reflux | 2 - 4 | High | Mild conditions, often preserves halogen and benzyl groups.[1] |

| Metal-Mediated Reduction (1) | Fe, NH₄Cl | Ethanol/Water | Reflux | 2 - 6 | Good-High | Inexpensive and effective. The workup involves filtering off iron salts.[2][3][4] |

| Metal-Mediated Reduction (2) | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | 2 - 5 | Good-High | Effective for selective reduction of nitro groups in the presence of other reducible groups.[5][6] |

| Catalytic Hydrogenation | Raney® Nickel, H₂ | Methanol/Ethanol | Room Temperature | 4 - 8 | High | Preferred over Pd/C to minimize the risk of dehalogenation.[7] Requires a hydrogen atmosphere. |

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Hydrazine Hydrate